2,4,5-Trichloroisophthalonitrile

Vue d'ensemble

Description

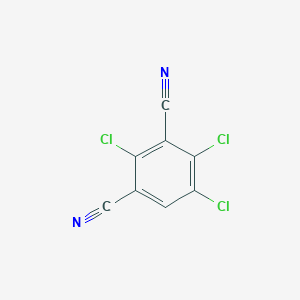

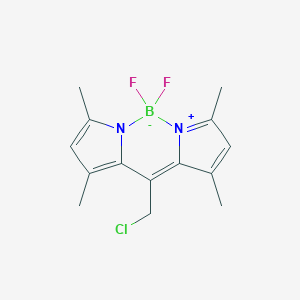

2,4,5-Trichloroisophthalonitrile is a chemical compound with the molecular formula C8HCl3N2 . It is a derivative of isophthalonitrile, substituted at positions 2, 4, and 5 by chloro groups . It is also known by other names such as 2,4,5-Trichloro-1,3-benzenedicarbonitrile .

Synthesis Analysis

The synthesis of 2,4,5-Trichloroisophthalonitrile involves microbial reductive dehalogenation . In this process, 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-TPN) undergoes complete microbial reductive dehalogenation to form 4-hydroxy-isophthalonitrile via 4-hydroxy-dichloroisophthalonitrile and 4-hydroxy-monochloroisophthalonitrile .Molecular Structure Analysis

The molecular structure of 2,4,5-Trichloroisophthalonitrile contains a total of 14 bonds, including 13 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile groups (aromatic) .Physical And Chemical Properties Analysis

2,4,5-Trichloroisophthalonitrile has a density of 1.6±0.1 g/cm³, a boiling point of 320.0±37.0 °C at 760 mmHg, and a flash point of 139.6±20.7 °C . It has a molar refractivity of 50.4±0.4 cm³, and a molar volume of 143.6±5.0 cm³ . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Degradation and Metabolism in Soil

2,4,5-Trichloroisophthalonitrile, a component of fungicides, undergoes degradation in soil, mainly through dechlorination and substitution reactions. The degradation process is influenced by soil moisture and temperature, with microbial activity playing a significant role (Sato & Tanaka, 1987).

Analytical Methodology for Estimation in Crops

A methodology for estimating 2,4,5-Trichloroisophthalonitrile and its metabolites in crops, such as mustard, has been developed. This involves processes like extraction, derivatization, and gas-liquid chromatography (Mukherjee & Gopal, 1995).

Biotransformation by Gastrointestinal Microflora

The compound undergoes biotransformation by gastrointestinal microflora in different species, including humans, rats, and dogs. The process results in the formation of various metabolites, suggesting the significant role of intestinal microflora in its metabolism (Hillenweck et al., 1997).

Adsorption Studies

Studies have been conducted on the adsorption behavior of 2,4,5-Trichloroisophthalonitrile on various surfaces. This research is crucial for understanding its environmental interactions and potential removal from ecosystems (Khan & Akhtar, 2011).

Biodegradation and Enhanced Degradation Techniques

Efforts have been made to enhance the biodegradation of 2,4,5-Trichloroisophthalonitrile using bacterial strains. These strains can utilize it as a carbon source, indicating a potential method for bioremediation of contaminated sites (Kellogg, Chatterjee & Chakrabarty, 1981).

Environmental Fate and Transformation

The degradation and transformation of 2,4,5-Trichloroisophthalonitrile in various environmental settings, such as soil and water, have been extensively studied. These insights are crucial for understanding its environmental impact and persistence (Chaves, Shea & Danehower, 2008).

Orientations Futures

The future directions for research on 2,4,5-Trichloroisophthalonitrile could involve further studies on its environmental impact, as its major environmental transformation product, 4-hydroxy-chlorothalonil, is more persistent, mobile, and toxic, and is frequently detected at higher concentrations in various habitats compared to its parent compound .

Propriétés

IUPAC Name |

2,4,5-trichlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3N2/c9-6-1-4(2-12)7(10)5(3-13)8(6)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTVBOHNZPIICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177591 | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trichloroisophthalonitrile | |

CAS RN |

23039-03-4 | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichloroisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRICHLOROISOPHTHALONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT158V252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)

![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)

![Spiro[2.4]hepta-4,6-diene-1-carboxaldehyde, 2,2-dimethyl-, (R)-(9CI)](/img/structure/B140680.png)

![[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B140686.png)

![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)